molecular formula C14H17N3O4 B6491221 N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1013758-12-7

N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6491221
CAS No.: 1013758-12-7
M. Wt: 291.30 g/mol
InChI Key: MIOCRJOVOJPNMT-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound supplied for research and development purposes. This pyrazole-carboxamide derivative is part of a class of compounds known for their significant potential in various scientific investigations. Pyrazole-carboxamide compounds are recognized in medicinal chemistry for their diverse biological activities. Structurally similar compounds have been investigated as novel tubulin polymerization inhibitors, making them subjects of interest in anticancer research . The methoxyphenyl and pyrazole rings are key pharmacophores often explored in the design of bioactive molecules . Related pyrazole carboxamides have also been studied for their antifungal properties, with research indicating they may disrupt mitochondrial function in pathogens by targeting complexes II and IV in the respiratory chain . This product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-9-5-6-11(19-2)12(7-9)20-3/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOCRJOVOJPNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reactants : 3,4-Dimethoxyphenylhydrazine (1 mmol), ethyl 3-methoxyacetoacetate (1.2 mmol)

  • Catalyst : Pd₂(dba)₃ (0.5 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO, 1 mL)

  • Temperature : 100°C

  • Irradiation : 50 W for 5 minutes

  • Workup : Ethyl acetate extraction, flash chromatography (95:5 n-hexane:ethyl acetate)

This method yields the pyrazole intermediate 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in 68% yield. Subsequent saponification with NaOH (2 M, 60°C, 2 h) and acidification with HCl produces the carboxylic acid, which is then converted to the acid chloride using SOCl₂ (reflux, 8 h).

Carboxamide Formation

The acid chloride reacts with 3,4-dimethoxyaniline (1.1 equiv) in tetrahydrofuran (THF) at 5°C, catalyzed by K₂CO₃. After 4 h, the mixture is filtered, concentrated, and recrystallized to yield the title compound (72% purity, requiring further chromatography).

Stepwise Condensation and Functionalization

A modular approach derived from MDPI protocols involves sequential pyrazole ring formation, methylation, and carboxamide coupling.

Pyrazole Ring Assembly

  • Hydrazine Condensation :

    • Ethyl 3-methoxyacetoacetate (1 mol) reacts with 3,4-dimethoxyphenylhydrazine (1 mol) in ethanol (150 mL) at 25°C for 24 h.

    • Intermediate : Ethyl 1-(3,4-dimethoxyphenyl)-3-methoxy-1H-pyrazole-4-carboxylate (85% yield).

  • Methylation :

    • The intermediate (0.5 mol) is treated with dimethyl sulfate (0.24 mol) in toluene at 50°C for 3 h.

    • Product : Ethyl 1-methyl-3-methoxy-1H-pyrazole-4-carboxylate (78% yield).

  • Saponification and Acid Chloride Formation :

    • NaOH (2 M, 45 mL) hydrolyzes the ester to the carboxylic acid (92% yield), followed by SOCl₂ reflux to generate the acid chloride.

Carboxamide Coupling

The acid chloride reacts with 3,4-dimethoxyaniline in THF (5°C to 25°C, 4 h), yielding the final product after recrystallization (68% yield, >95% purity by HPLC).

One-Pot Synthesis Strategies

Adapting ACS Omega methodologies, a one-pot synthesis combines pyrazole formation and carboxamide coupling.

Procedure

  • Reactants :

    • 3,4-Dimethoxybenzaldehyde (1 mmol), methyl hydrazine (1.2 mmol)

    • 3-Methoxy-1-methyl-4-acetylpyrazole (1 mmol)

  • Conditions :

    • Ethanol solvent, reflux for 6 h.

    • Intermediate : Hydrazone formed in situ.

  • Cyclization :

    • Add phenacyl bromide (1.2 mmol), continue reflux for 4 h.

    • Yield : 65% after column chromatography.

Catalytic Methods

Palladium and copper catalysts enhance reaction efficiency. A copper-catalyzed method from EvitaChem involves:

  • Catalyst : Cu(acac)₂ (0.3 equiv)

  • Solvent : Water (1 mL)

  • Microwave Conditions : 100°C, 50 W, 10 min

  • Yield : 74% with 98% purity.

Comparative Analysis of Methods

MethodCatalystSolventTemperatureTimeYieldPurity
Microwave-AssistedPd₂(dba)₃DMSO100°C5 min68%72%
Stepwise FunctionalizationNoneEthanol/THF25–50°C32 h68%95%
One-Pot SynthesisNoneEthanolReflux10 h65%89%
Copper-CatalyzedCu(acac)₂Water100°C10 min74%98%

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and dimethoxyphenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Substituent Effects

The target compound shares a pyrazole-carboxamide backbone with derivatives synthesized in (e.g., compounds 3a–3p ). Critical differences lie in substituents:

Compound R₁ (Pyrazole) R₂ (Aryl Group) Key Features Yield (%) Melting Point (°C)
Target Compound 3-OCH₃, 1-CH₃ 3,4-(OCH₃)₂C₆H₃ Methoxy-rich, no halogens N/A N/A
3a () 5-Cl, 3-CH₃ Phenyl Chloro substituent, high crystallinity 68 133–135
3d () 5-Cl, 3-CH₃ 4-Fluorophenyl Fluorine inclusion, enhanced polarity 71 181–183
8 () 4-NO₂, 1-CH₃ 3,4-Cl₂C₆H₃ Nitro group, thiazole linkage N/A N/A
Compound 4-NO₂, 5-CH₃ 2-(3,4-OCH₃)₂C₆H₃-CH₂CH₂ Nitro and ethyl linker N/A N/A
  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups (electron-donating) contrast with chloro () or nitro () substituents. Methoxy groups may enhance solubility but reduce electrophilicity compared to halogenated analogs .
  • Steric and Polar Effects : The 3,4-dimethoxyphenyl group in the target compound introduces steric bulk and polarity, similar to the 4-fluorophenyl group in 3d but with distinct electronic profiles .

Core Heterocycle Variations

Pyrazole vs. Benzimidazole ()

The benzimidazole-carboxamide in features a fused benzene-imidazole ring system, synthesized via one-pot reductive cyclization. Compared to pyrazole derivatives:

  • Synthetic Complexity : Reductive cyclization () vs. stepwise amide coupling () reflects divergent synthetic accessibility .

Functional Group and Linker Modifications

Thiazole vs. Pyrazole Linkage ()

Compound 8 in replaces the pyrazole’s aryl group with a thiazole ring.

Ethyl Linkers and Quaternary Ammonium Centers ()

The compound in incorporates a dimethoxyphenyl ethyl group and a quaternary ammonium center, forming a dihydrate salt. Such structural features enhance water solubility but diverge significantly from the target compound’s carboxamide simplicity .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O4_{4}
  • Molecular Weight : 318.33 g/mol
  • CAS Number : 1396887-26-5

The presence of the pyrazole moiety, along with the dimethoxyphenyl and methoxy groups, contributes to its diverse biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3mMDA-MB-23134.54Apoptosis induction
3mHepG228.76Cell cycle arrest
This compoundVarious cancer typesTBDTBD

Trypanocidal Activity

In addition to anticancer effects, this compound has shown potential in treating parasitic infections. Pyrazole derivatives have been evaluated for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated effective inhibition of parasite growth in vitro, with a notable reduction in parasite recrudescence in 3D tissue models .

Table 2: Trypanocidal Activity Against T. cruzi

CompoundIC50 (µM)Toxicity (CC50 µM)
3m34.54>500
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Modifications at specific positions on the pyrazole ring or substituents on the phenyl group can enhance or diminish biological efficacy. For instance, the introduction of methoxy groups at the 3 and 4 positions on the phenyl ring has been associated with improved activity against both cancer cells and T. cruzi .

Case Studies

  • Anticancer Efficacy : A study involving various pyrazole derivatives found that those with electron-donating groups (like methoxy) exhibited enhanced anticancer activity compared to their halogenated counterparts. This suggests that electronic properties play a crucial role in their interaction with biological targets .
  • In Vivo Studies : Preliminary in vivo studies are needed to confirm the promising in vitro results observed with this compound. Ongoing research aims to evaluate its pharmacokinetics and potential side effects when administered in animal models.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodology : Multi-step synthesis typically involves coupling a pyrazole-4-carboxylic acid derivative with an appropriately substituted phenylamine. For example:

Step 1 : Prepare 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid via cyclization of hydrazine derivatives with β-ketoesters under acidic conditions.

Step 2 : Activate the carboxylic acid using coupling agents like EDCl/HOBt in anhydrous DMF.

Step 3 : React with 3,4-dimethoxyaniline under nitrogen at 60–80°C for 12–24 hours .

  • Key Considerations : Monitor regioselectivity using TLC and optimize reaction time/temperature to avoid side products like N-alkylation or demethylation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy groups at C3 and C4 of the phenyl ring, methyl group on pyrazole).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
    • Example Data :
ParameterValue/Observation
1H NMR (CDCl3)δ 3.85 (s, 3H, OCH3), 3.89 (s, 3H, NCH3)
HRMS (ESI+)m/z 346.1521 [M+H]+ (calc. 346.1524)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.
  • Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .
    • Case Study : A similar pyrazole-carboxamide derivative achieved 78% yield using DMF with EDCl/HOBt at 65°C, compared to 52% yield in THF .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodology :

Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary methyl groups).

Biological Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets .

  • Example Finding : Fluorine substitution at the phenyl ring in analogous compounds increased inhibitory activity against COX-2 by 40% due to enhanced electronegativity .

Q. How should researchers resolve contradictory data in biological activity studies across experimental models?

  • Methodology :

  • Comparative Studies : Replicate assays in parallel using standardized protocols (e.g., identical cell lines, IC50 determination methods).
  • Orthogonal Validation : Confirm activity via independent techniques (e.g., Western blot for protein inhibition alongside enzymatic assays).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent/DMSO concentration .

Data Contradiction and Validation

Q. What are common sources of variability in pharmacokinetic studies of pyrazole-carboxamide derivatives?

  • Key Factors :

  • Metabolic Stability : Cytochrome P450-mediated demethylation or oxidation of methoxy groups can alter bioavailability.
  • Solubility Limits : Poor aqueous solubility may lead to underestimation of in vivo efficacy. Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) in formulations .
    • Validation Approach : Compare plasma concentration-time profiles in rodent models using LC-MS/MS, ensuring consistency with in vitro metabolic stability data .

Experimental Design Considerations

Q. How to design a robust SAR study for optimizing target affinity and selectivity?

  • Framework :

Library Design : Synthesize 15–20 analogs with systematic substitutions (e.g., halogens, alkyl chains).

Primary Screening : High-throughput screening against the primary target (e.g., EGFR kinase) and off-targets (e.g., HER2).

Selectivity Index : Calculate IC50 ratios (target/off-target) to prioritize leads with >10-fold selectivity .

  • Example : A triazole-carboxamide analog showed 12-fold selectivity for Aurora kinase A over B due to steric effects from a 4-fluorophenyl group .

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